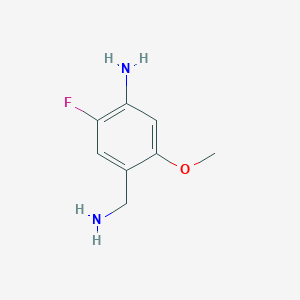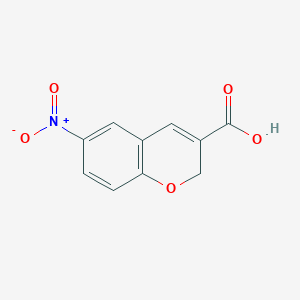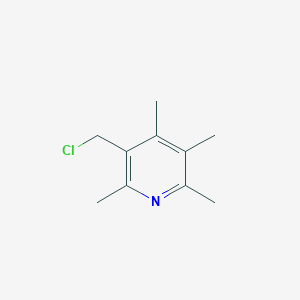
3-(Chloromethyl)-2,4,5,6-tetramethylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Chloromethyl)-2,4,5,6-tetramethylpyridine is an organic compound belonging to the pyridine family. This compound is characterized by a pyridine ring substituted with four methyl groups and a chloromethyl group. The presence of the chloromethyl group makes it a versatile intermediate in organic synthesis, often used in the preparation of various chemical compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-2,4,5,6-tetramethylpyridine typically involves the chloromethylation of 2,4,5,6-tetramethylpyridine. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is usually conducted at a temperature range of 0-10°C to ensure the stability of the intermediate products .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of advanced purification techniques such as distillation and crystallization further enhances the quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Chloromethyl)-2,4,5,6-tetramethylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of pyridine carboxylic acids.
Reduction: Formation of piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Chloromethyl)-2,4,5,6-tetramethylpyridine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the preparation of bioactive compounds for drug discovery.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Wirkmechanismus
The mechanism of action of 3-(Chloromethyl)-2,4,5,6-tetramethylpyridine involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins and nucleic acids. This interaction can affect cellular pathways and result in various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Chloromethyl)pyridine
- 2,4,5,6-Tetramethylpyridine
- 3-(Bromomethyl)-2,4,5,6-tetramethylpyridine
Uniqueness
3-(Chloromethyl)-2,4,5,6-tetramethylpyridine is unique due to the presence of both the chloromethyl and multiple methyl groups on the pyridine ring. This combination provides a unique reactivity profile, making it a valuable intermediate in organic synthesis. The compound’s ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .
Eigenschaften
Molekularformel |
C10H14ClN |
|---|---|
Molekulargewicht |
183.68 g/mol |
IUPAC-Name |
3-(chloromethyl)-2,4,5,6-tetramethylpyridine |
InChI |
InChI=1S/C10H14ClN/c1-6-7(2)10(5-11)9(4)12-8(6)3/h5H2,1-4H3 |
InChI-Schlüssel |
UHFOTATWELHQFO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(N=C1C)C)CCl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl spiro[bicyclo[2.2.2]octane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13168279.png)
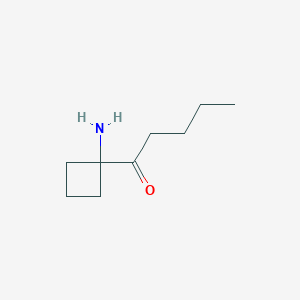
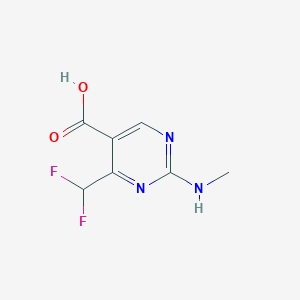

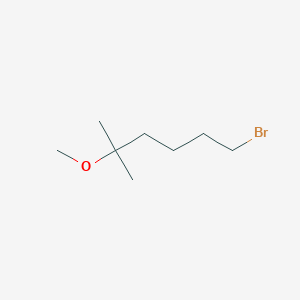
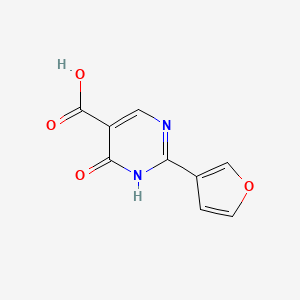
![1-[4-(2-Methylthiophen-3-yl)phenyl]ethan-1-one](/img/structure/B13168326.png)
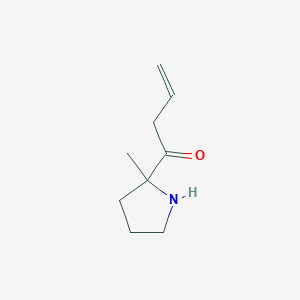

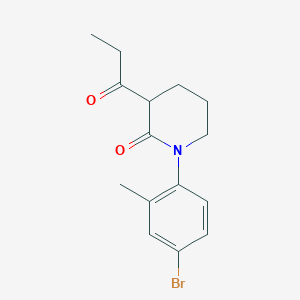

![(1R)-1-[4-(Piperidin-1-yl)phenyl]ethan-1-amine](/img/structure/B13168349.png)
